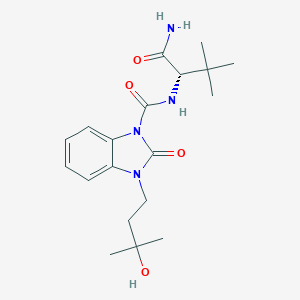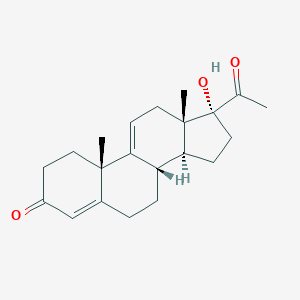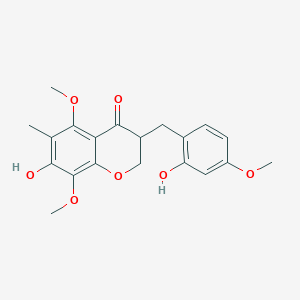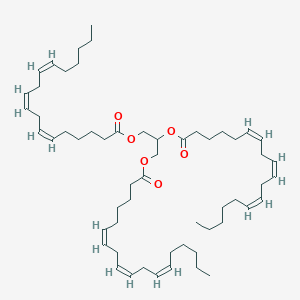
Copper(I) cyanide
概要
説明
Copper(I) cyanide is a white powder or crystal, sometimes gray or blue . It is commonly used as a polymerization catalyst and is useful in organic synthesis, as a catalyst, reagent in the preparation of nitriles (sandmeyer reaction). It is also used in electroplating copper and iron, silver plating, brass plating, and copper-tin alloy plating .
Synthesis Analysis
Copper(I) cyanide can be synthesized through various methods. One study discusses the formation of CuCN networks with diimines . The synthesis involves open reflux reactions that produce complexes for different ligands . Another study presents a novel cyanide-bridged 3D Cu(I) coordination framework synthesized hydrothermally .Molecular Structure Analysis
The structure of Copper(I) cyanide is complex. It forms metal-organic networks with diimines . The structure includes cuprophilic interactions and cyano-bridged Cu2(CN)2 dimer formation . Particularly short Cu···Cu interactions are noted for the novel 4- and 5-coordinate Cu2(CN)2 dimers .Chemical Reactions Analysis
Copper(I) cyanide is involved in various chemical reactions. For example, it is used in the Rosenmund-von Braun Reaction, where cyanide reacts with carbon radicals promoted by chiral copper catalysts via a radical relay process .Physical And Chemical Properties Analysis
Copper(I) cyanide is almost insoluble in water, alcohol, and cold dilute acids . It has a melting point of 474 °C and a density of 2.92 g/mL at 25 °C .科学的研究の応用
Organic Synthesis
Copper(I) cyanide is a useful reagent in organic synthesis . It plays a crucial role in the preparation of nitriles through the Sandmeyer reaction .
Catalyst
Copper(I) cyanide serves as an effective catalyst in various chemical reactions . Its unique properties make it suitable for accelerating the rate of reactions in a controlled manner.
Electroplating
Copper(I) cyanide is used in the electroplating of copper and iron . It helps in forming a thin layer of copper or iron on the surface of various objects, enhancing their appearance and resistance to corrosion.
Silver Plating
Similar to its use in copper and iron electroplating, Copper(I) cyanide is also used in silver plating . It aids in depositing a layer of silver on different surfaces, providing them with a shiny finish and increased conductivity.
Brass Plating
In the field of metallurgy, Copper(I) cyanide is used for brass plating . It helps in creating a brass coating on various items, improving their aesthetic appeal and durability.
Copper-Tin Alloy Plating
Copper(I) cyanide finds application in the plating of copper-tin alloys . This process is used to coat surfaces with a layer of copper-tin alloy, enhancing their hardness and resistance to wear.
Wastewater Treatment
A study has shown that Copper(I) cyanide can be used in the treatment of cyanide-containing wastewater . The precipitation properties of Cu(CN)43−, a complex ion formed by the interaction of Cu+ and CN− in copper cyanide systems, can assist in the removal of CN− .
Preparation of Energy Storage Electrode Materials
The complexation mechanism of metal–cyanide complex ions formed by Copper(I) cyanide can provide theoretical foundations for the development of more efficient, stable, and environmentally friendly next-generation energy storage electrode materials .
作用機序
Target of Action
Copper(I) cyanide primarily targets copper-dependent enzymes and proteins within cells . It forms complexes with biomolecules containing amino acid residues, such as the thiol group in cysteine or the thioether group in methionine .
Mode of Action
Copper(I) cyanide interacts with its targets through the formation of coordination polymers . It exists in two polymorphs, both of which contain - [Cu-CN]- chains made from linear copper (I) centers linked by cyanide bridges . In a study, it was found that copper(I) cyanide species interact with an allyl cation, which is calculated to be the regio- and enantioselectivity-determining step .
Biochemical Pathways
Copper(I) cyanide affects several biochemical pathways. It plays a key role in the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Pharmacokinetics
Copper(I) cyanide is insoluble in water and dilute acids but dissolves in complexing media such as ammonia and alkali cyanide solutions . Its solubility product (Ksp) is 3.47 × 10 −20 , indicating a very low solubility in water, which impacts its bioavailability.
Result of Action
The molecular and cellular effects of copper(I) cyanide’s action are diverse. For instance, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Moreover, copper(I) cyanide can suppress the activation of immune cells called macrophages, conferring therapeutic benefits in models of acute inflammation .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of copper(I) cyanide. For instance, the rate of dissolution of all copper minerals decreases with a decrease in the temperature of the cyanide solution . Moreover, cyanide ions get into the environment mainly from wastewater, and these compounds can also enter the environment as a result of fires at industrial workshops and houses as well as from tobacco smoke .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
copper(1+);cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRDRYODQBAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water, alcohol, cold dil acids; sol in ammonium hydroxide, sol in alkali cyanide solutions because of formation of stable cyanocuprate(I) ions, Soluble in potassium cyanide solution; insoluble in water and ethanol, Soluble in sodium ... cyanide, hydrochloric acid ... . | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.9 | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CYANIDE HAS VERY HIGH AFFINITY FOR IRON IN FERRIC STATE. WHEN ABSORBED /CYANIDE/ ... REACTS READILY WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE ARE OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/, SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/, THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/, The cyanide ion (CN-) ... forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/, For more Mechanism of Action (Complete) data for COPPER(I) CYANIDE (6 total), please visit the HSDB record page. | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Copper(I) cyanide | |
Color/Form |
White monoclinic prisms or green orthorhombic crystals, White to cream-colored powder, colorless or dark green orthorhombic crystals or dark red monoclinic crystals, Pale cream powder | |
CAS RN |
544-92-3 | |
| Record name | Copper(I) cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
474 °C | |
| Record name | COPPER(I) CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)









